N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with several functional groups, including a carbamoyl group, a chloro substituent, and a tetrahydro-2H-pyran-4-yl ether moiety. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Chloro Substituent: Chlorination of the nicotinamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the chlorinated nicotinamide with an isocyanate or a carbamoyl chloride.
Formation of the Tetrahydro-2H-pyran-4-yl Ether Moiety: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- N-(2-carbamoylphenyl)-5-chloronicotinamide
- N-(2-carbamoylphenyl)-6-methoxynicotinamide
Uniqueness
N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-yl ether moiety, which imparts distinct chemical and biological properties. This modification can influence the compound’s solubility, stability, and interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-14-9-11(10-21-18(14)26-12-5-7-25-8-6-12)17(24)22-15-4-2-1-3-13(15)16(20)23/h1-4,9-10,12H,5-8H2,(H2,20,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUXRNIFNRTSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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